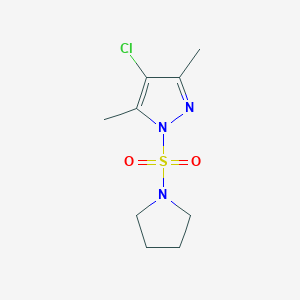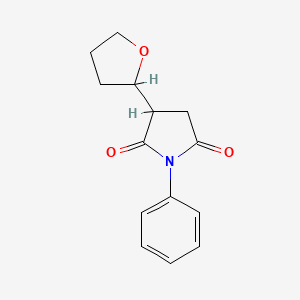![molecular formula C17H16ClNO2 B4973862 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one, also known as NS8593, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as cyclohexenones and has been found to exhibit a range of pharmacological properties that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one acts by modulating the activity of SK channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By modulating the activity of these channels, 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one can alter the firing properties of neurons and affect the release of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the firing rate of neurons in the hippocampus, a brain region involved in learning and memory. Additionally, 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been found to enhance the release of dopamine, a neurotransmitter involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has several advantages for use in lab experiments. It is a potent and selective modulator of SK channels, making it a useful tool for studying the role of these channels in neuronal function. However, 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has some limitations, including its complex synthesis process and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one. One area of interest is the development of new drugs based on 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one that can be used to treat neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the use of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one as a tool for studying the role of SK channels in neuronal function and behavior. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one and its potential limitations as a research tool.
Métodos De Síntesis
The synthesis of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form the intermediate compound, which is then further reacted with furfural to form the final product. The synthesis of 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one is a challenging process that requires specialized knowledge and expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, including the ability to modulate ion channels, particularly the small conductance calcium-activated potassium (SK) channels. This makes 3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one a promising candidate for the development of new drugs for the treatment of a range of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-5-(furan-2-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-14-5-3-12(4-6-14)11-19-15-8-13(9-16(20)10-15)17-2-1-7-21-17/h1-7,10,13,19H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKJLICPNTWBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methylamino]-5-(furan-2-yl)cyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dimethoxyphenyl)-1-ethyl-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B4973785.png)

![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![4-[(4-fluorobenzoyl)amino]phenyl acetate](/img/structure/B4973805.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)
![N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)

![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4973846.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)


![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)